Bismuth Subnitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Bismuth subnitrate is typically synthesized through the hydrolytic processing of bismuth-containing nitrate solutions. The process involves the oxidation of metallic bismuth, dissolution of the resulting oxide in nitric acid, and purification from impurity metals through aqueous alkaline hydrolysis . Another method involves the interaction of bismuth oxide or basic bismuth nitrate with nitric acid solutions .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving metallic bismuth in concentrated nitric acid, followed by hydrolytic purification and transformation into basic bismuth nitrate. This is then converted into basic carbonate and calcined to form bismuth oxide . The process is designed to minimize the release of toxic nitrogen oxides into the atmosphere .

化学反応の分析

Types of Reactions

Bismuth subnitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form bismuth oxide.

Reduction: It can be reduced to metallic bismuth using reducing agents like stannite ion.

Substitution: This compound can participate in substitution reactions, such as the Markovnikov-type hydration of terminal acetylenes.

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Stannite ion, prepared by treating tin(II) chloride with sodium hydroxide, is used as a reducing agent.

Substitution: Catalytic amounts of bismuth nitrate under microwave irradiation are used for the Markovnikov-type hydration of terminal acetylenes.

Major Products

Oxidation: Bismuth oxide.

Reduction: Metallic bismuth.

Substitution: Hydrated products of terminal acetylenes.

科学的研究の応用

Bismuth subnitrate has a wide range of applications in scientific research:

Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.

Medicine: Extensively used to treat gastrointestinal disorders, including dyspepsia, gastric ulcers, and Helicobacter pylori infections.

Industry: Utilized in the production of catalysts, optical glasses, pigments, and other materials.

作用機序

Bismuth subnitrate exerts its effects primarily through the production of endogenous mucosal prostaglandin (PGE2), which protects the gastric mucosa . It also has antacid properties that neutralize gastric acid and provide symptomatic relief in conditions like duodenal ulcers . Additionally, it has been shown to have cytoprotective effects in models of mucosal injury .

類似化合物との比較

Similar Compounds

- Bismuth oxychloride (BiOCl)

- Bismuth oxynitrate (BiONO3)

- Bismuth subcitrate potassium

Uniqueness

Bismuth subnitrate is unique due to its high water solubility and its dual role as an antacid and antimicrobial agent. Unlike bismuth oxychloride and bismuth oxynitrate, which are primarily used in industrial applications, this compound has significant medicinal applications . Bismuth subcitrate potassium, while similar in its use for gastrointestinal disorders, is specifically formulated for peptic ulcer and gastro-esophageal reflux disease .

特性

| Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH. | |

CAS番号 |

54392-33-5 |

分子式 |

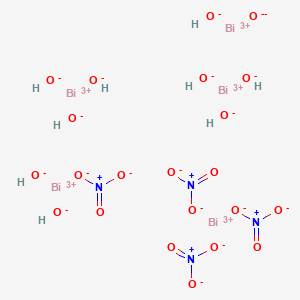

Bi5H9N4O22 |

分子量 |

1461.99 g/mol |

IUPAC名 |

pentabismuth;oxygen(2-);nonahydroxide;tetranitrate |

InChI |

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9 |

InChIキー |

QGWDKKHSDXWPET-UHFFFAOYSA-E |

正規SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

沸点 |

Decomposes at 260 BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/ |

Color/Form |

HEAVY, MICROCRYSTALLINE POWDER WHITE POWDER |

密度 |

4.928 |

melting_point |

Decomposes at 260 260 °C DECOMP |

物理的記述 |

Dry Powder Odorless, slightly hygroscopic solid; [Merck Index] White powder, insoluble; [MSDSonline] |

溶解性 |

Insoluble PRACTICALLY INSOL IN WATER, ALC; SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID PRACTICALLY INSOL IN ORGANIC SOLVENTS |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

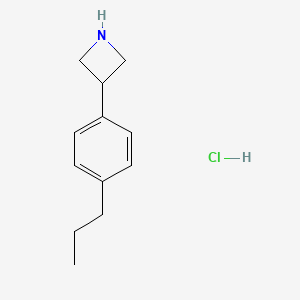

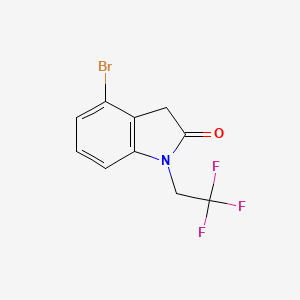

![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)